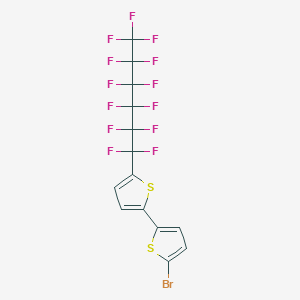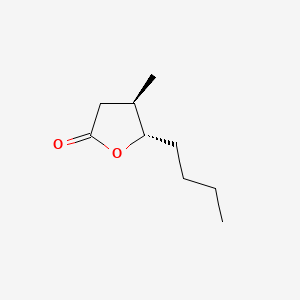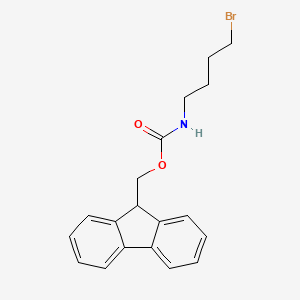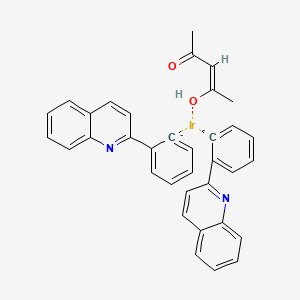
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline: is a complex compound that combines an organic molecule with a transition metal and a heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of (Z)-4-hydroxypent-3-en-2-one: This can be achieved through the aldol condensation of acetaldehyde and acetone, followed by selective reduction.
Complexation with Iridium: The iridium complex can be prepared by reacting iridium trichloride with 2-phenylquinoline in the presence of a suitable ligand under inert atmosphere conditions.
Formation of the Final Compound: The final step involves the coordination of (Z)-4-hydroxypent-3-en-2-one with the iridium-2-phenylquinoline complex under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the enone moiety to a single bond, forming saturated alcohols.
Substitution: The phenyl group in 2-phenylquinoline can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Formation of 4-oxopent-3-en-2-one.
Reduction: Formation of 4-hydroxypentane-2-one.
Substitution: Formation of substituted phenylquinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The iridium complex can act as a catalyst in various organic transformations, including hydrogenation and C-H activation reactions.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Chemical Manufacturing: The compound can be used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The compound exerts its effects through the coordination of the iridium center with various substrates, facilitating catalytic transformations. The molecular targets include organic molecules with reactive functional groups, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion mechanisms.
Comparison with Similar Compounds
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline: Similar structure but with different stereochemistry.
(Z)-4-hydroxypent-3-en-2-one;ruthenium;2-phenylquinoline: Similar structure but with a different metal center.
Uniqueness:
Iridium Center: The use of iridium provides unique catalytic properties that are not observed with other metals.
Stereochemistry: The (Z)-configuration of the enone moiety can lead to different reactivity and selectivity compared to the (E)-configuration.
Properties
Molecular Formula |
C35H28IrN2O2-2 |
|---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChI Key |
MUXRGFSBMYEYSN-DVACKJPTSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


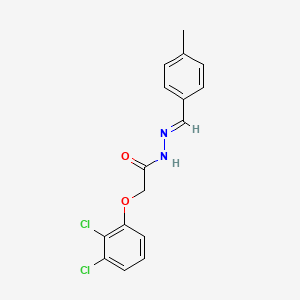
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)
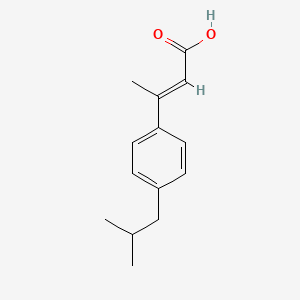

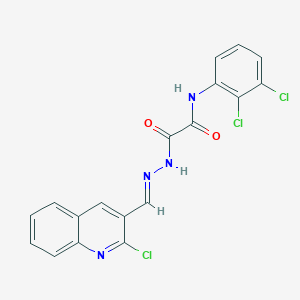
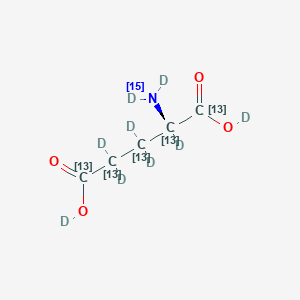

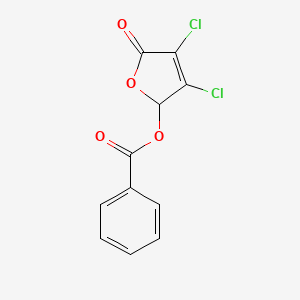

![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055829.png)
